Methyl 3-(2-hydroxycyclohexyl)propanoate
Description
Methyl 3-(2-hydroxycyclohexyl)propanoate is an ester derivative featuring a cyclohexane ring substituted with a hydroxyl group at the 2-position and a methyl propanoate side chain. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol.
Properties
CAS No. |
63714-95-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(2-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8-9,11H,2-7H2,1H3 |
InChI Key |
SKJIMYBTUMTICC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester typically involves the esterification of 3-(2-Hydroxycyclohexyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxycyclohexyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid catalysts for esterification, bases for etherification.
Major Products Formed
Oxidation: 3-(2-Oxocyclohexyl)propionic acid methyl ester.
Reduction: 3-(2-Hydroxycyclohexyl)propanol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
3-(2-Hydroxycyclohexyl)propionic acid methyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the metabolism of cyclohexane derivatives.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities between Methyl 3-(2-hydroxycyclohexyl)propanoate and its analogs:
Reactivity and Stability
- Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to its ketone analog (Methyl 3-(2-oxocyclohexyl)propanoate), which lacks H-bond donors . However, the oxo group enhances electrophilicity, making the ketone more reactive in nucleophilic additions or reductions.
- Ester vs. Carboxylic Acid: Unlike 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid (a carboxylic acid), the target ester lacks acidic protons, reducing susceptibility to hydrolysis under basic conditions. This stability is advantageous in synthetic applications .
- Stereochemical Influence: The (S)-configured methyl group in Methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate introduces chirality, which could affect biological activity or enantioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
